REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:22])[C:3](=[O:21])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12]C(OC(C)(C)C)=O)=[C:8]([CH3:20])[CH:7]=1>FC(F)(F)C(O)=O>[CH3:22][N:2]([CH3:1])[C:3](=[O:21])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]([CH3:20])[CH:7]=1
|
Name
|
N,N-dimethyl 4-(1,1-dimethylethoxycarbonyl)amino-3-methyphenoxyacetamide
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN(C(COC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C)=O)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
This solution was stirred at ambient temperature 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The trifluoroacetic acid was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 200 mL of EtOAc
|
Type
|
WASH
|
Details
|
This solution was washed with NaHCO3 solution and brine
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
FILTRATION
|
Details
|
(MgSO4), filtration and removal of the solvent in vacuo
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(COC1=CC(=C(C=C1)N)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.493 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |